N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves a multi-step process. One common method includes the condensation of a three-carbon compound with an amidine structure, using sodium hydroxide or ethoxide as a catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Scientific Research Applications
This compound has been extensively studied for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, making it a promising candidate for cancer therapy . It has shown significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents .
Mechanism of Action
The primary mechanism of action of N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of CDK2/cyclin A2. This inhibition leads to the disruption of the cell cycle, inducing apoptosis in cancer cells . The compound targets specific molecular pathways involved in cell proliferation and survival, making it effective in cancer treatment.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as 6-chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . These compounds share similar structural features but may differ in their biological activities and therapeutic potentials. N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its CDK2 inhibitory activity .
Properties
Molecular Formula |
C18H23N7O |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H23N7O/c1-23-8-10-25(11-9-23)18-21-16(15-12-19-24(2)17(15)22-18)20-13-4-6-14(26-3)7-5-13/h4-7,12H,8-11H2,1-3H3,(H,20,21,22) |
InChI Key |
UNNFDNLLVOVIOT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.